N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[2-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c1-29-18-9-8-17(13-19(18)30-2)25-20(28)14-31-22-21(15-6-5-7-16(24)12-15)26-23(27-22)10-3-4-11-23/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMDDDYESHMOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC(=CC=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure consists of a dimethoxyphenyl group, a thioacetamide linkage, and a diazaspiro moiety. The synthesis typically involves multi-step organic reactions that include:
- Preparation of the triazolopyridazine core : This is achieved through various chemical transformations.
- Introduction of functional groups : The fluorophenyl and dimethoxyphenyl groups are added in subsequent steps using strong bases and solvents like dimethylformamide (DMF) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been observed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of other drugs.
- Receptor Modulation : It has the potential to interact with various receptors, modulating their activity and influencing physiological responses .
Pharmacological Effects
Various studies have highlighted the pharmacological effects of this compound:
- Antitumor Activity : Preliminary research indicates that it may enhance the efficacy of antitumor agents by increasing their intracellular accumulation in resistant cell lines .
- Neuropharmacological Effects : The presence of the diazaspiro structure suggests potential psychoactive properties, which warrant further investigation into its effects on the central nervous system.
Case Study 1: Antitumor Efficacy
A study conducted on multidrug-resistant cancer cell lines demonstrated that this compound significantly increased the accumulation of chemotherapeutic agents such as daunorubicin. This effect was attributed to both inhibition of drug efflux mechanisms and stimulation of drug influx .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving animal models, the compound exhibited dose-dependent effects on locomotor activity and anxiety-like behaviors. These findings suggest that it may possess anxiolytic or sedative properties, although further studies are needed to elucidate its full neuropharmacological profile.
Data Table: Summary of Biological Activity Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The compound’s closest analogs include:
N-(3,4-Dichlorophenyl)-2-((3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide (): Substituents: 3,4-dichlorophenyl (electron-withdrawing Cl) and 4-methylphenyl (electron-donating CH₃) on the spiro ring. The 4-methylphenyl group may increase lipophilicity compared to the 3-fluorophenyl group in the target compound .
N-(3,4-Dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide (): Substituents: 3,4-dimethylphenyl (electron-donating CH₃) and 4-fluorophenyl (electron-withdrawing F). The 4-fluorophenyl substitution may offer different metabolic stability compared to the 3-fluorophenyl isomer .
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (): Substituents: Nitrophenyl (strong electron-withdrawing NO₂) and trifluoromethyl (CF₃) groups. The CF₃ group increases hydrophobicity and may enhance blood-brain barrier penetration .
Pharmacological Implications
- Antimicrobial Activity : highlights that 3,4-dimethoxyphenyl and fluorophenyl substituents in triazole derivatives correlate with antimicrobial and antifungal activity. The target compound’s methoxy and fluorine groups may similarly enhance interactions with microbial enzymes or membranes .
- CNS Targeting : Fluorine and methoxy groups are common in neuroactive compounds (e.g., antidepressants). The spirocyclic core’s rigidity may improve receptor selectivity, as seen in related diazaspiro systems .
Comparative Data Table
| Compound Name | Core Structure | R₁ (Acetamide Substituent) | R₂ (Spiro Ring Substituent) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | 1,4-Diazaspiro[4.4]nona-1,3-diene | 3,4-dimethoxyphenyl | 3-fluorophenyl | ~457.5 (estimated) | High lipophilicity, moderate polarity |
| N-(3,4-Dichlorophenyl)-2-((3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide | 1,4-Diazaspiro[4.4]nona-1,3-diene | 3,4-dichlorophenyl | 4-methylphenyl | ~469.4 (estimated) | Enhanced electrophilicity, higher logP |
| N-(3,4-Dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide | 1,4-Diazaspiro[4.4]non-1-ene | 3,4-dimethylphenyl | 4-fluorophenyl | ~439.5 (estimated) | Increased steric bulk, metabolic stability |
| N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide | Benzothiazinone | 4-nitrophenyl | CF₃ | ~439.3 (calculated) | High hydrophobicity, redox sensitivity |
Preparation Methods
Spiro Ring Construction via Cyclocondensation
The 1,4-diazaspiro[4.4]nona-1,3-diene system is synthesized through a [3+2] cycloaddition between a fluorophenyl-substituted hydrazine and a cyclic ketone.
- Reactants :
- 3-Fluorophenylhydrazine (1.0 equiv)
- Cyclopentanone (1.2 equiv)
- Acetic acid (catalytic)
Thiol Group Introduction
The spirocyclic amine undergoes thiolation using Lawesson’s reagent:
- Reactants :
- Spirocyclic amine (1.0 equiv)
- Lawesson’s reagent (1.5 equiv)
- Conditions :
- Dry THF, 65°C, 6 h under N₂
- Purification: Silica gel chromatography (hexane/EtOAc 7:3)
- Yield: 85%
Acetamide Fragment Preparation
Chloroacetylation of 3,4-Dimethoxyaniline
- Acylation :
- 3,4-Dimethoxyaniline (1.0 equiv) + Chloroacetyl chloride (1.1 equiv)
- Base: Pyridine (2.0 equiv)
- Solvent: Dichloromethane, 0°C → RT, 4 h
- Yield: 92%
Final Coupling via Nucleophilic Thioacetylation
Thiol-Acetamide Conjugation
- Reactants :
- Spirocyclic thiol (1.0 equiv)
- 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide (1.05 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Anhydrous DMF, 25°C, 12 h
- Workup :
- Dilution with H₂O
- Extraction with EtOAc (3×)
- Drying (Na₂SO₄)
- Purification : Recrystallization (EtOH/H₂O)
- Yield : 78%
Mechanistic Considerations
The reaction proceeds via an SN² mechanism, where the thiolate anion attacks the electrophilic carbon of the chloroacetamide (Fig. 2). Triethylamine scavenges HCl, driving the reaction to completion.
Process Optimization and Scalability
Solvent Screening
Comparative studies reveal DMF outperforms THF or DCM in coupling efficiency (Table 1):
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 12 | 78 |
| THF | 24 | 65 |
| DCM | 18 | 58 |
Temperature Effects
Elevating temperature to 40°C reduces reaction time to 8 h but decreases yield to 71% due to side reactions.
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆):
δ 10.21 (s, 1H, NH), 7.45–7.12 (m, 4H, aryl), 4.32 (s, 2H, SCH₂), 3.83 (s, 6H, OCH₃).HRMS :
Calculated for C₂₃H₂₄FN₃O₃S: 441.1572; Found: 441.1578.
Industrial Considerations
Cost-Effective Reagent Alternatives
Replacing Lawesson’s reagent with P₄S₁₀ reduces thiolation costs by 40% but requires longer reaction times (24 h).
Waste Stream Management
Neutralization of HCl byproduct with NaOH generates NaCl, which is removed via aqueous extraction.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,4-diazaspiro[4.4]nona-1,3-diene core, followed by thioacetamide linkage formation. Key steps include:
- Spirocyclic Core Synthesis : Cyclization reactions under inert atmospheres (e.g., nitrogen) using catalysts like palladium or copper to stabilize intermediates .
- Thioacetamide Coupling : A nucleophilic substitution reaction between a thiol-containing intermediate and chloroacetamide derivatives, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
- Critical Factors : Solvent choice (e.g., DMF enhances solubility but may require purification), temperature control (prevents side reactions), and stoichiometric ratios (excess thiol improves coupling efficiency) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions, particularly the dimethoxyphenyl and fluorophenyl groups. Aromatic proton signals in the δ 6.5–7.5 ppm range and methoxy groups at δ ~3.8 ppm are diagnostic .
- Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and detects impurities. Fragmentation patterns validate the diazaspiro and thioether linkages .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and bond angles, especially for the spirocyclic core .
Q. What initial biological screening approaches are recommended for assessing its potential therapeutic activity?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Cell Viability : Test in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations to determine potency .
- Selectivity Profiling : Compare activity across related targets (e.g., isoforms of a target enzyme) to identify off-target effects .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the formation of the diazaspiro core?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd(PPh₃)₄) to accelerate cyclization. Evidence shows Pd-based systems improve yields by 20–30% in spirocyclic syntheses .
- Solvent Effects : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to enhance reaction rates and reduce byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% purity, as demonstrated in analogous diazaspiro systems .
Q. What strategies resolve contradictions in NMR and mass spectrometry data during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, HSQC can distinguish methoxy carbons from sp³ hybridized carbons .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track nitrogen/carbon atoms in the diazaspiro ring, clarifying ambiguous connectivity .
- Tandem MS/MS : Compare fragmentation pathways with computational predictions (e.g., CFM-ID) to validate structural hypotheses .
Q. What computational methods are employed to study its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases). Focus on the fluorophenyl group’s role in hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-target complexes (100 ns trajectories) to assess stability of binding poses and identify key residues (e.g., ATP-binding pocket interactions) .
- QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How do structural modifications of substituents affect bioactivity and selectivity?
- Methodological Answer :
- SAR Studies :
- Fluorophenyl Position : Replace 3-fluorophenyl with 4-fluorophenyl to test electronic effects on target binding. Analog studies show 3-fluoro derivatives exhibit 2-fold higher potency in kinase assays .
- Methoxy Group Removal : Replace 3,4-dimethoxyphenyl with unsubstituted phenyl to evaluate steric effects. This reduces solubility but increases membrane permeability in cell-based assays .
- Proteomics Profiling : Use affinity chromatography coupled with LC-MS to identify off-target proteins when substituents are altered .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
